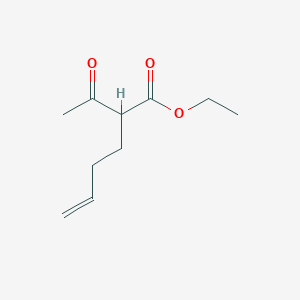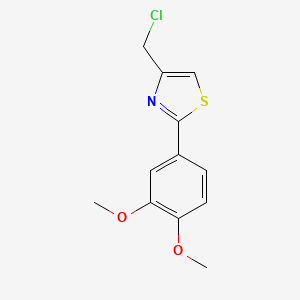
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. It has a chloromethyl group (-CH2Cl) and a 3,4-dimethoxyphenyl group attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring with a chloromethyl group attached to one carbon and a 3,4-dimethoxyphenyl group attached to another carbon. The exact structure and the positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present. The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically aromatic and stable. The presence of the chloromethyl and 3,4-dimethoxyphenyl groups would likely affect its polarity, solubility, and reactivity .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
55315-32-7 |
|---|---|
Fórmula molecular |
C12H12ClNO2S |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNO2S/c1-15-10-4-3-8(5-11(10)16-2)12-14-9(6-13)7-17-12/h3-5,7H,6H2,1-2H3 |
Clave InChI |
ZSIIOHCIYAMPJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


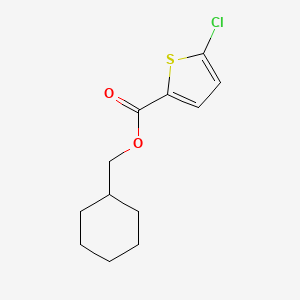
![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)

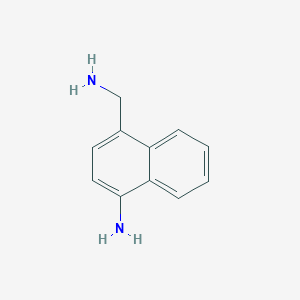
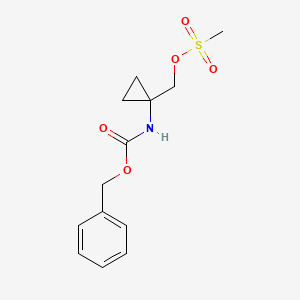
![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)
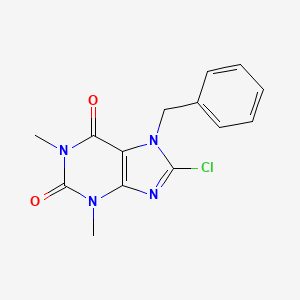

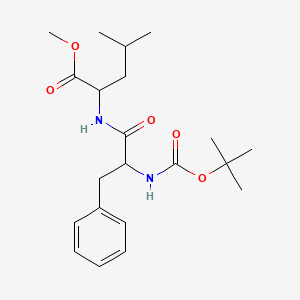
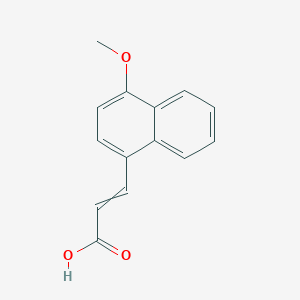
![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)
